
4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
Übersicht
Beschreibung
The compound "4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine" is a derivative of the pyrazole class, which is known for its significance in medicinal chemistry due to the biological activities associated with pyrazole derivatives. These compounds often serve as key intermediates in the synthesis of pharmaceuticals, dyes, and fine chemicals . The presence of a fluorine atom on the phenyl ring can influence the electronic properties and reactivity of the molecule, potentially enhancing its biological activity .
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the reaction of appropriate precursors under controlled conditions. For instance, a related compound, 5-(4-fluorophenyl)-1H-pyrazol-3-amine, was synthesized and characterized using various spectroscopic techniques, including NMR and FT-IR, as well as single-crystal X-ray diffraction . The synthesis of similar compounds often employs methods such as reductive amination, as seen in the formation of secondary amines from aldehydes or ketones using metal hydride reagents . Additionally, the Gewald synthesis technique and Vilsmeier-Haack reaction have been utilized to create pyrazole derivatives with antimicrobial activity .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often elucidated using computational methods such as density functional theory (DFT) calculations. For example, the optimized molecular structure of a related compound was determined using the B3LYP/6-311+G(2d,p) functional method . The molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs) analyses are also conducted to understand the electronic properties of these compounds .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, depending on their substituents and reaction conditions. For instance, Schiff bases can be synthesized from pyrazole derivatives and aromatic amines, which can further react to form complexes with metals like copper . The reactivity of the pyrazole ring can also be modified by introducing electron-withdrawing or electron-donating groups, influencing the outcome of reactions with amines, phenols, and other nucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. The presence of a fluorine atom can affect the molecule's polarity and reactivity. Infrared spectroscopy and molecular docking studies can provide insights into the vibrational frequencies, structural stability, and potential biological activities of these compounds . Theoretical calculations, such as natural bonding orbital (NBO) analysis and HOMO-LUMO analysis, are used to predict the behavior of these molecules in various environments and their potential applications in fields like nonlinear optics .
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Fluorophenyl Methoxy Substituted Nickel Phthalocyanine Complex
- Application Summary: This compound has been synthesized and characterized for the first time. It has been studied for its spectral and fluorescence properties .
- Methods of Application: The compound was characterized by elemental analysis, UV–Vis, FT-IR, 1 H-NMR and mass spectra. The aggregation behavior of this compound was investigated in different solvents and concentrations .
- Results: The compound did not show any aggregations. Its fluorescent properties were explained in five different solvents such as CHCl 3 CH 2 Cl 2 THF, DMF, DMSO. The compound gave the highest fluorescence quantum yield in CHCl 3 and the lowest fluorescence quantum yield in DMSO .
2. Intermediates of Liquid Crystals
- Application Summary: 4-Fluorophenylacetylene is used as an intermediate in the synthesis of liquid crystals .
- Results: The outcomes of this application were not specified in the source .
3. Antibacterial Activity of Schiff Base Metal Complexes
Safety And Hazards
This would involve assessing the compound’s toxicity and potential hazards, including its impact on human health and the environment.
Zukünftige Richtungen
This would involve discussing potential applications for the compound and areas for future research.
Please note that the availability of this information would depend on the extent to which the compound has been studied. For a less-studied compound, some of this information might not be available. If you have a specific question about this compound or a related topic, feel free to ask! I’m here to help.
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c1-6-9(10(12)14-13-6)7-2-4-8(11)5-3-7/h2-5H,1H3,(H3,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMAIRSHUYHWRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine | |
CAS RN |
62538-16-3 | |
| Record name | 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5,6-Dihydro-4H-[1,3]thiazin-2-yl)-phenethyl-amine](/img/structure/B1271781.png)
![Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-amine](/img/structure/B1271783.png)
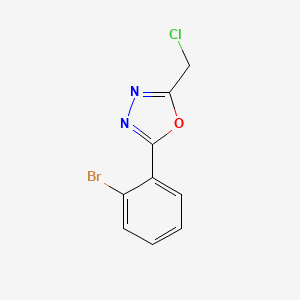
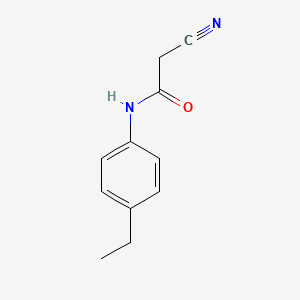
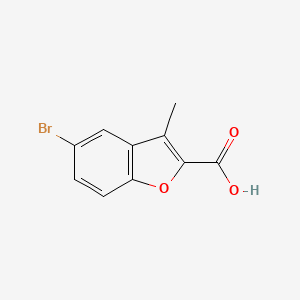

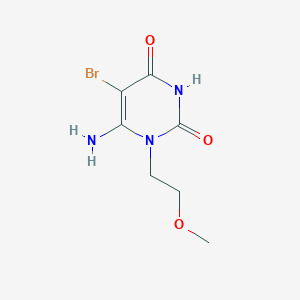
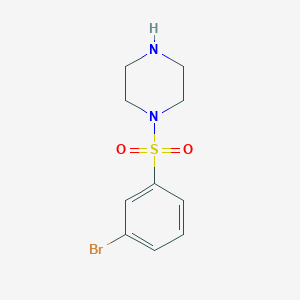
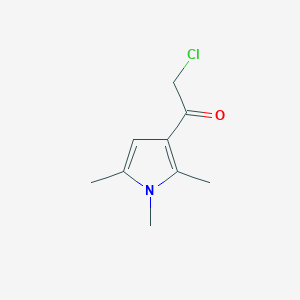
![1-[4-(Azepan-1-yl)phenyl]ethan-1-one](/img/structure/B1271814.png)

![5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1271832.png)

